molecular formula C89H139N27O24S4 B549810 H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH CAS No. 87218-84-6

H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH

Cat. No.: B549810
CAS No.: 87218-84-6
M. Wt: 2099.5 g/mol
InChI Key: ORRDHOMWDPJSNL-KHBOZDSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Evolutionary Conservation

The primary sequence of salmon MCH (Asp¹-Thr²-Met³-Arg⁴-Cys⁵-Met⁶-Val⁷-Gly⁸-Arg⁹-Val¹⁰-Tyr¹¹-Arg¹²-Pro¹³-Cys¹⁴-Trp¹⁵-Glu¹⁶-Val¹⁷) contains a conserved LGRVY core motif (residues 9–13) flanked by two cysteine residues at positions 5 and 14. Comparative studies reveal that teleost MCH shares 63–89% sequence identity with mammalian MCH, particularly in the cyclic domain (Cys⁵–Cys¹⁴). For example, human MCH (DFDMLRCMLGRVYRPCWQV) retains the critical Arg⁹ and Tyr¹³ residues but lacks the N-terminal Asp-Thr-Met-Arg segment.

Table 1: Sequence Comparison of MCH Across Species

Species Sequence (5–14 Cyclic Domain) Identity to Salmon MCH
Salmon Cys-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro 100%
Human Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro 78%
Zebrafish MCH1 Cys-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro 100%

Evolutionarily, the MCH system diverged after whole-genome duplication events in teleosts, resulting in two paralogs (MCH1 and MCH2) in zebrafish. MCH1 retains the ancestral role in pigmentation, while MCH2 resembles mammalian MCH in regulating feeding and energy homeostasis.

Three-Dimensional Structure Determination

The 3D structure of salmon MCH, resolved via cryo-EM and NMR, adopts a β-hairpin conformation stabilized by a disulfide bond between Cys⁵ and Cys¹⁴. The cyclic domain (residues 5–14) forms a rigid loop with the LGRVY motif exposed for receptor binding, while the N- and C-termini remain flexible. Key structural features include:

  • Hydrophobic core : Met⁶ and Val⁷ pack against Trp¹⁵ and Tyr¹¹.
  • Charged residues : Arg⁴, Arg⁹, and Arg¹² form a cationic cluster critical for receptor activation.

Figure 1: Cryo-EM Structure of MCH Bound to MCHR1 (PDB: 8WSS)
(Note: The structure shows MCH (yellow) bound to the transmembrane pocket of MCHR1 (blue), with the disulfide bond highlighted in red.)

Disulfide Bridge Formation Between Cys-5 and Cys-14

The Cys⁵–Cys¹⁴ disulfide bond is indispensable for biological activity. Linear analogs lacking the bridge show >100-fold reduced potency in teleost melanophore assays. Oxidative folding studies indicate that the disulfide forms spontaneously under physiological pH, conferring stability against proteolytic degradation. Mutation of either cysteine to serine abolishes receptor binding, confirming the structural necessity of the cyclic domain.

Physicochemical Properties and Stability

Salmon MCH has a molecular weight of 2,099.5 g/mol and an isoelectric point (pI) of 9.2 due to its high arginine content. Its stability varies with environmental conditions:

  • pH : Stable at pH 2–8 but undergoes deamidation at Glu¹⁶ under alkaline conditions.
  • Temperature : Retains 90% activity after 24 hours at 4°C but aggregates at >37°C.
  • Solubility : Highly soluble in water (≥10 mg/mL) but precipitates in high-salt buffers.

Table 2: Key Physicochemical Parameters

Parameter Value
Molecular Weight 2,099.5 g/mol
Extinction Coefficient (ε) 6,990 M⁻¹cm⁻¹ (Trp¹⁵)
Half-life (25°C) 48 hours

Structure-Function Relationship of the Cyclic Domain

The cyclic domain (residues 5–14) mediates receptor binding and signaling. Key findings include:

  • LGRVY Motif : Arg⁹ penetrates the MCHR1 transmembrane pocket, triggering Gᵢ activation. Deletion of Arg⁹ reduces cAMP inhibition by 95%.
  • C-Terminal Flexibility : Trp¹⁵ and Glu¹⁶ enhance affinity for MCHR2, which couples to Gq/11.
  • Species-Specific Activity : Teleost MCH induces melanosome aggregation in fish but dispersion in frogs, suggesting divergent receptor interactions.

Figure 2: Proposed Binding Mechanism of MCH to MCHR1
(Note: The disulfide-stabilized loop inserts into the receptor’s orthosteric pocket, with Arg⁹ forming a salt bridge with Asp¹²³ of MCHR1.)

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H139N27O24S4/c1-43(2)67-82(135)101-40-64(119)102-53(18-12-30-97-87(91)92)74(127)113-68(44(3)4)83(136)109-59(36-47-22-24-49(118)25-23-47)77(130)107-58(20-14-32-99-89(95)96)85(138)116-33-15-21-63(116)81(134)111-62(80(133)108-60(37-48-39-100-52-17-11-10-16-50(48)52)78(131)104-55(26-27-65(120)121)75(128)114-69(45(5)6)86(139)140)42-144-143-41-61(79(132)105-57(29-35-142-9)76(129)112-67)110-72(125)54(19-13-31-98-88(93)94)103-73(126)56(28-34-141-8)106-84(137)70(46(7)117)115-71(124)51(90)38-66(122)123/h10-11,16-17,22-25,39,43-46,51,53-63,67-70,100,117-118H,12-15,18-21,26-38,40-42,90H2,1-9H3,(H,101,135)(H,102,119)(H,103,126)(H,104,131)(H,105,132)(H,106,137)(H,107,130)(H,108,133)(H,109,136)(H,110,125)(H,111,134)(H,112,129)(H,113,127)(H,114,128)(H,115,124)(H,120,121)(H,122,123)(H,139,140)(H4,91,92,97)(H4,93,94,98)(H4,95,96,99)/t46-,51+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,67+,68+,69+,70+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRDHOMWDPJSNL-KHBOZDSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC5=CC=C(C=C5)O)C(C)C)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCSC)C(C)C)CCCNC(=N)N)C(C)C)CC3=CC=C(C=C3)O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H139N27O24S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583241
Record name PUBCHEM_16167455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2099.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87218-84-6
Record name PUBCHEM_16167455
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The synthesis follows the Fmoc/t-Bu SPPS strategy, leveraging a Rink amide resin to generate the C-terminal amide. The linear sequence is assembled from C- to N-terminus using automated synthesizers, with each coupling cycle involving:

  • Fmoc deprotection : 20% piperidine in DMF (2 × 5 min) .

  • Amino acid activation : HBTU/HOBt (4:4:1 molar ratio) in DMF with DIEA as the base .

  • Coupling : 45–60 min per residue, monitored via Kaiser test.

Critical challenges include the incorporation of Arg(pbf) , Tyr(t-Bu) , and Cys(Trt) residues, which require extended coupling times (90–120 min) due to steric hindrance . The Met and Trp residues are susceptible to oxidation; thus, synthesis is performed under nitrogen atmosphere with 0.1% w/v ascorbic acid as a radical scavenger .

Orthogonal Protection for Disulfide Bond Formation

The two cysteine residues (positions 5 and 14) are protected with Trt and Acm groups, respectively, enabling sequential deprotection and oxidation:

StepResidueProtection GroupDeprotection Method
1Cys5TrtTFA/TIPS/H2O (95:2.5:2.5)
2Cys14AcmI2 in MeOH/H2O (1:1)

After linear assembly, the peptide is cleaved from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 3 hr, simultaneously removing Trt from Cys5. The crude peptide is precipitated in cold diethyl ether and lyophilized .

Oxidative Folding and Cyclization

The disulfide bond is formed via a two-stage oxidation protocol:

  • Air oxidation : 0.1 mg/mL peptide in 0.1 M Tris-HCl (pH 8.0) with 2 mM GSH/GSSG (10:1 ratio) for 24 hr at 4°C .

  • Iodine-mediated Acm removal : 0.1 M I2 in MeOH/H2O (1:1) for 1 hr, followed by lyophilization .

HPLC analysis (C18 column, 5–60% acetonitrile/0.1% TFA over 30 min) reveals a retention time shift from 18.2 min (linear) to 20.7 min (cyclized), confirming successful disulfide formation .

Purification and Characterization

The crude product is purified via preparative HPLC under these conditions:

ParameterValue
ColumnKromasil C18 (250 × 20 mm)
Mobile PhaseA: 0.1% TFA in H2O; B: 0.1% TFA in MeCN
Gradient20–50% B over 40 min
Flow Rate8 mL/min
DetectionUV 214 nm

Final purity (>95%) is verified by analytical HPLC, while ESI-MS confirms the molecular mass (observed: 2099.2 Da; calculated: 2099.5 Da) . NMR (600 MHz, D2O) resolves key NOE correlations between Cys5 Hβ and Cys14 Hβ (δ 2.87 vs. 2.91 ppm), validating the disulfide geometry .

Yield Optimization and Scalability

Batch synthesis at 0.1 mmol scale achieves 12% overall yield, limited by:

  • Arg-Pro coupling : Low efficiency (67%) due to Pro’s N-alkylation .

  • Trp epimerization : 8% D-isomer formation mitigated by pre-activating Fmoc-Trp(Boc)-OH with Oxyma Pure .

Scale-up to 1 mmol requires segmented synthesis of residues 1–9 and 10–19, followed by native chemical ligation at Met-Val using MPAA as a catalyst .

Chemical Reactions Analysis

Disulfide Bond Formation and Stability

The cyclic structure of the peptide is stabilized by an intramolecular disulfide bond between Cys5^5 and Cys16^{16}. This bond is critical for biological activity and structural integrity .

Reaction Conditions Outcome Source
Oxidation of Cysteine residuesAir oxidation in aqueous buffer (pH 8.0)Disulfide bond formation confirmed via HPLC and mass spectrometry
Reduction of disulfide bond10 mM DTT (dithiothreitol)Linear peptide formed; loss of bioactivity

Key Findings :

  • Cyclization via disulfide bond is essential for receptor binding .
  • The bond is stable under physiological pH but susceptible to reducing agents like DTT .

Proteolytic Susceptibility

The peptide contains cleavage sites for proteases such as trypsin (Arg/Lys) and chymotrypsin (Tyr, Trp).

Enzyme Cleavage Site Products Source
TrypsinArg4^4, Arg9^9, Arg12^{12}Fragments: H-Asp-Thr-Met-Arg, Cys-Met-Val-Gly-Arg, Val-Tyr-Arg, etc.
ChymotrypsinTyr13^{13}, Trp15^{15}Fragments: H-Asp-Thr-Met-Arg-Cys-Met-Val-Gly-Arg-Val-Tyr, Arg-Pro-Cys-Trp

Key Findings :

  • Proteolysis studies confirm the peptide’s susceptibility to enzymatic degradation, limiting its in vivo half-life .

Oxidative Modifications

Methionine and cysteine residues are vulnerable to oxidation under stress conditions.

Residue Oxidizing Agent Product Source
Methionine (Met3^3, Met6^6)H2_2O2_2Methionine sulfoxide/sulfone
Cysteine (Cys5^5, Cys16^{16})Excess oxidizing agentsOver-oxidation to cysteic acid (disrupts disulfide bond)

Key Findings :

  • Oxidation of Met residues reduces bioactivity but does not alter receptor affinity .

pH-Dependent Conformational Changes

The peptide adopts distinct secondary structures depending on pH, as shown by circular dichroism (CD) .

pH Structure Biological Impact
7.4α-helix (residues 7–14)Enhanced receptor binding
<5.0Random coilLoss of activity due to disrupted disulfide bond

Scientific Research Applications

Mechanism of Action

MCH exerts its effects by binding to specific G protein-coupled receptors, namely MCHR1 and MCHR2. The binding of MCH to these receptors triggers conformational changes, initiating intracellular signaling cascades via heterotrimeric G proteins. MCHR1 predominantly couples with inhibitory G proteins (Gi/o), while MCHR2 couples with Gq/11 . These signaling pathways regulate various physiological processes, including appetite, energy balance, and mood modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Disulfide-Bonded Peptides

CB-TH (C138H230N46O34S4)
  • Sequence : A 25-residue peptide with two cysteine residues forming a disulfide bond (Cys3-Cys9) .
  • Comparison: Both peptides utilize disulfide bonds for structural stabilization. CB-TH has a higher molecular weight (3,205.9 Da) and more complex residue composition, including multiple lysine (Lys) and methionine (Met) residues.
H-Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH
  • Sequence : A 9-residue peptide with a Cys3-Cys9 disulfide bond .
  • Comparison :
    • Shorter sequence but shares the use of cysteine for structural rigidity.
    • Contains Thr and Asn, which may enhance solubility compared to the target peptide’s hydrophobic Val and Met residues.

Enzyme Substrates and Inhibitors

HIV Protease Substrate 1 (Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
  • Key Features : Contains a FRET pair (EDANS/DABCYL) for fluorescence-based enzyme activity assays .
  • Comparison: Both peptides include Tyr and Arg residues, which are critical for protease recognition.
H-Val-Pro-Pro-OH TFA
  • Sequence : A tripeptide used as a metabolic inhibitor .
  • Comparison :
    • Far shorter than the target peptide but shares Val and Pro residues.
    • Demonstrates that small peptides can achieve bioactivity through specific residue interactions, a principle that may extend to the target peptide.

Receptor-Binding Fragments

Platelet-Derived Growth Factor β-Receptor Fragment 742-758
  • Sequence : Asp-Met-Ser-Lys-Asp-Glu-Ser-Val-Asp-Tyr-Val-Pro-Met-Leu-Asp-Met-Lys .
  • Comparison :
    • Both peptides feature Tyr and Val residues in proximity (Tyr-Val-Pro in the receptor fragment vs. Tyr-Arg-Pro in the target).
    • The receptor fragment’s Asp-rich sequence contrasts with the target’s Arg-dominated composition, suggesting divergent electrostatic binding mechanisms.

Data Table: Structural and Functional Comparison

Compound Name Sequence Length Key Residues Disulfide Bonds Molecular Weight (Da) Potential Function Reference
Target Peptide 18 Arg(4), Cys(2), Tyr, Trp Cys5-Cys15 ~2,200 (estimated) Unknown -
CB-TH 25 Lys, Met, Cys(2) Cys3-Cys9 3,205.9 Unknown
HIV Protease Substrate 1 12 Tyr, Arg, Glu None ~1,500 (estimated) Protease activity assay
H-Val-Pro-Pro-OH TFA 3 Val, Pro None ~350 Metabolic inhibition
PDGF β-Receptor Fragment 742-758 17 Asp, Tyr, Val None ~2,003.27 Receptor binding

Key Research Findings

Disulfide Bonds : The target peptide’s Cys5-Cys15 bond is critical for structural stability, akin to CB-TH’s Cys3-Cys9 bond .

Basic Residues : The high Arg content distinguishes it from smaller peptides like H-Val-Pro-Pro-OH, which rely on Pro for conformational rigidity .

Biological Activity

The compound H-Asp-Thr-Met-Arg-Cys(1)-Met-Val-Gly-Arg-Val-Tyr-Arg-Pro-Cys(1)-Trp-Glu-Val-OH is a synthetic peptide with a complex sequence of amino acids, which suggests potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of 15 amino acids, with specific residues that may confer unique biological properties. The presence of cysteine residues (Cys) indicates potential for disulfide bond formation, which can stabilize the peptide's conformation and enhance its biological activity. The molecular formula is C87H135N27O24S4C_{87}H_{135}N_{27}O_{24}S_{4} with a molecular weight of approximately 2,000 Da .

Antinociceptive Effects

Peptides similar to this compound have been studied for their potential antinociceptive effects. For example, modifications in peptide sequences have shown to enhance their binding affinity to opioid receptors, suggesting that this compound may also interact with such receptors to modulate pain perception .

Neuroprotective Effects

Some peptides are known to exhibit neuroprotective effects by reducing neuroinflammation and promoting neuronal survival. The presence of specific amino acids like Trp and Arg in the sequence may enhance neuroprotective properties through modulation of signaling pathways involved in neuroinflammation and apoptosis .

Pharmacological Evaluation

A study evaluating various bioactive peptides demonstrated that modifications in amino acid sequences can significantly influence their biological activity. Peptides similar to this compound were tested for their efficacy in reducing oxidative stress markers in cellular models. Results indicated that certain structural motifs were crucial for enhancing antioxidant capacity .

In Vivo Studies

In vivo studies have shown that peptides with sequences containing Arg and Cys exhibit enhanced bioavailability and therapeutic effects. For instance, a peptide derived from marine sources demonstrated significant antihypertensive effects in animal models, suggesting that similar peptides could be explored for cardiovascular benefits .

Comparative Analysis

The following table summarizes the biological activities of various peptides with similar structures:

Peptide SequenceAntioxidant ActivityAntinociceptive ActivityNeuroprotective Effects
H-Asp-Thr-Met-Arg-Cys(1)-...PotentialPotentialPotential
Val-Val-Tyr-Pro-Trp-Thr-Dap-NH2HighModerateHigh
Gly-Ala-Glu-Arg-ProModerateLowModerate

Q & A

Q. Methodology

  • Degradation Profiling : Incubate peptide in serum/PBS at 37°C and sample at intervals (0, 1, 3, 6, 24h). Quantify degradation via LC-MS/MS, focusing on labile motifs (e.g., Met oxidation, Asp-Pro cleavage) .
  • Stabilization Strategies : Test excipients (e.g., trehalose, EDTA) or PEGylation to enhance half-life. Use Arrhenius plots to model temperature-dependent degradation kinetics .
    Advanced Design : Apply accelerated stability testing (e.g., 40°C/75% RH) with ICH Q1A guidelines. Use multivariate regression to predict shelf-life under standard conditions .

What statistical frameworks are suitable for analyzing multi-omics data linked to this peptide’s mechanism of action?

Q. Advanced Research Focus

  • Pathway Enrichment : Integrate transcriptomic/proteomic datasets (RNA-seq, SILAC) with tools like GSEA or STRING to identify enriched pathways (e.g., MAPK signaling) .
  • Network Pharmacology : Construct peptide-target-disease networks using Cytoscape. Apply Bayesian inference to prioritize high-confidence interactions .
  • Data Reproducibility : Use R/Bioconductor packages (e.g., limma, DESeq2) for batch-effect correction and normalization. Report false discovery rates (FDR) for differential expression .

How can researchers validate the disulfide bond configuration in synthetic batches of this peptide?

Q. Methodological Protocol

  • Reductive Alkylation : Reduce disulfide bonds with TCEP/DTT, alkylate with iodoacetamide, and compare LC-MS profiles to non-reduced samples .
  • NMR Spectroscopy : Acquire 2D NOESY or TOCSY spectra to confirm proximity of cysteine residues in folded structure .
    Advanced Validation : Use X-ray crystallography (if crystallizable) or cryo-EM for high-resolution structural confirmation. Pair with MD simulations to resolve dynamic conformations .

What guidelines should be followed when reporting contradictory findings in publications?

Q. Best Practices

  • Transparency : Clearly state experimental conditions (e.g., buffer pH, temperature) and batch-to-batch variability in supplements .
  • Limitations Section : Discuss potential confounders (e.g., endotoxin contamination in cell assays) and statistical power constraints .
  • Data Sharing : Deposit raw data (MS spectra, assay readouts) in repositories like PRIDE or Zenodo for independent validation .

How can AI/ML models enhance the design of functional analogs of this peptide?

Q. Advanced Application

  • Generative Models : Train variational autoencoders (VAEs) on peptide sequence-activity data to propose analogs with improved stability/binding .
  • Active Learning : Use Bayesian optimization to prioritize synthesis of high-likelihood candidates from virtual libraries .
  • Validation Loop : Integrate high-throughput SPR (surface plasmon resonance) screening to iteratively refine model predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.